3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Description

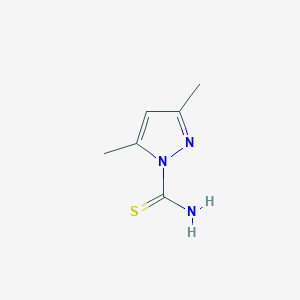

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylpyrazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYLYTKDJRJZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351668 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-15-8 | |

| Record name | 3,5-Dimethyl-1-thiocarboxamidopyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1124-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51110 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, with the CAS number 1124-15-8, is a heterocyclic organic compound. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of therapeutic agents and specialized polymers.[1] Its core structure is composed of a pyrazole ring substituted with two methyl groups and a carbothioamide functional group.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₉N₃S |

| Molecular Weight | 155.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 160 °C |

| Solubility | Information not available |

| LogP | 0.59164 |

Spectroscopic Data

The structural characterization of this compound is established through various spectroscopic techniques.

¹H NMR Spectroscopy

A freshly prepared solution of the compound in CDCl₃ exhibits the following proton NMR signals:

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.18 | Singlet | 3H | Methyl (Me) |

| 2.73 | Singlet | 3H | Methyl (Me) |

| 5.99 | Singlet | 1H | Pyrazole ring (=CH) |

| 7.26 | Broad Singlet | 1H | Amine (-NH₂) |

| 8.62 | Broad Singlet | 1H | Amine (-NH₂) |

¹³C NMR, IR, and Mass Spectrometry

Table 3: Key Spectroscopic Data

| Technique | Observed Features |

| ¹³C NMR | Data not available in the reviewed literature. |

| IR (Infrared) Spectroscopy | Data not available in the reviewed literature. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with a molecular weight of 155.22 g/mol has been observed. |

Synthesis

The primary synthetic route to this compound is the condensation reaction between acetylacetone and thiosemicarbazide.

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis is described as follows:

Materials:

-

Thiosemicarbazide (tsc)

-

Dilute Hydrochloric Acid (HCl)

-

Methanol

-

Acetylacetone

Procedure:

-

A hot solution of thiosemicarbazide in dilute HCl is prepared.

-

This hot solution is then added to a methanolic solution of acetylacetone.

-

The reaction mixture yields a white crystalline product.

This synthesis method has been reported to produce this compound alongside acetyl thiosemicarbazide.

Caption: Synthesis of this compound.

Reactivity and Biological Significance

This compound is primarily utilized as a synthon for creating a variety of heterocyclic compounds.[1] Its derivatives have garnered significant interest due to their wide range of biological activities.

The carbothioamide group and the pyrazole ring system provide reactive sites for further chemical modifications, leading to the synthesis of pyrazoline and 1,3,4-thiadiazine derivatives, among others. These derivatives have been investigated for their potential as:

-

Anticancer agents: Exhibiting cytotoxic activities against various cancer cell lines.

-

Antimicrobial agents: Showing efficacy against different bacterial and fungal strains.

Currently, there is no significant literature available on the direct biological activity or the involvement of this compound in specific signaling pathways. Its primary role appears to be that of a foundational molecule for the development of biologically active derivatives.

Caption: Role as a chemical intermediate.

References

A Comprehensive Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No. 1124-15-8), a heterocyclic compound of significant interest in medicinal chemistry and polymer science. This document consolidates essential data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and biological evaluation, and visualizes key processes involving this compound. It serves as a critical resource for professionals engaged in drug discovery, chemical synthesis, and materials science, highlighting the compound's role as a versatile synthon for novel therapeutic agents and a functional component in advanced polymerization techniques.

Core Compound Identification and Properties

This compound is a pyrazole derivative featuring a carbothioamide group at the 1-position. This structure serves as a valuable scaffold for the synthesis of more complex heterocyclic systems.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. These computed and experimental values are crucial for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 1124-15-8 | [1][2][3][4] |

| Molecular Formula | C₆H₉N₃S | [2][3] |

| Molecular Weight | 155.22 g/mol | [2][3] |

| Appearance | Powder | [4] |

| Purity | ≥95% | [2] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [2] |

| logP (octanol-water partition coefficient) | 0.59164 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

Spectral Data

Spectral analysis is fundamental for the structural confirmation of this compound. While specific spectra for the parent compound are compiled from various sources, representative data for closely related derivatives are also informative.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | For derivatives, characteristic signals include singlets for the two methyl groups on the pyrazole ring and a singlet for the pyrazole ring proton. |

| ¹³C NMR | For derivatives, signals corresponding to the methyl carbons, pyrazole ring carbons, and the C=S carbon of the carbothioamide group are typically observed.[5] |

| FT-IR | For related carbothioamides, characteristic peaks include N-H stretching (around 3400 cm⁻¹), C-H stretching, C=N stretching (around 1570 cm⁻¹), and C=S stretching (around 1330 cm⁻¹).[6] |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the compound's molecular weight is a key identifier.[5][7] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-established. Below are detailed protocols for its synthesis and for evaluating the biological activity of its derivatives, a common application in drug development.

Synthesis of this compound

This protocol is based on the common synthetic route involving the condensation of a β-diketone with thiosemicarbazide.[1][8]

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Thiosemicarbazide

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ethanol (for recrystallization)

-

Reaction flask, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve thiosemicarbazide in water.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the solution while stirring.

-

Addition of Diketone: Slowly add an equimolar amount of acetylacetone to the reaction mixture.

-

Reaction: Stir the mixture at room temperature (approximately 20°C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Precipitation and Filtration: Upon completion, a precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of pyrazole derivatives against cancer cell lines.[9][10][11]

Materials:

-

Human cancer cell line (e.g., A549 lung cancer, HeLa cervical cancer)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compound (pyrazole derivative) dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or formazan solubilization solution

-

96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, not exceeding 0.5%) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications and Mechanisms of Action

This compound and its derivatives are investigated for a range of applications, from cancer therapeutics to polymer chemistry.

Anticancer and Biological Activity

The pyrazole-carbothioamide scaffold is a key feature in many compounds designed as potential anticancer agents.[6][12] Derivatives have shown significant cytotoxic activity against various human cancer cell lines.

Quantitative Biological Data (Derivatives):

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-linked Pyrazoline | A549 (Lung) | 9.3 | [13] |

| Pyrazole-linked Pyrazoline | A549 (Lung) | 10.2 | [13] |

| Carbothioamide-based Pyrazoline | A549 (Lung) | 13.49 ± 0.17 | [6] |

| Carbothioamide-based Pyrazoline | HeLa (Cervical) | 17.52 ± 0.09 | [6] |

| Pyrazole-1-carbothiohydrazide | HepG2 (Liver) | 5.35 | [12] |

| Pyrazole-1-carbothiohydrazide | A549 (Lung) | 8.74 | [12] |

The mechanism of action for some of these derivatives involves the inhibition of key cellular targets. For instance, certain pyrazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a critical protein in cancer cell signaling pathways.[13]

Caption: EGFR signaling pathway and inhibition by pyrazole derivatives.

Application in Polymer Science: RAFT Polymerization

Derivatives of 3,5-Dimethyl-1H-pyrazole, specifically 3,5-dimethyl-1H-pyrazole-1-carbodithioates, serve as highly effective Reversible Addition-Fragmentation chain Transfer (RAFT) agents.[14][15] These agents provide excellent control over polymer molecular weight and dispersity, making them valuable in the synthesis of advanced block copolymers for various materials applications.[14] They are noted for their versatility in polymerizing both more activated monomers (MAMs) and less activated monomers (LAMs).[15]

Caption: Generalized workflow of the RAFT polymerization process.

Conclusion

This compound is a cornerstone molecule with significant utility. Its straightforward synthesis and versatile chemical nature make it an ideal starting point for developing a wide array of derivatives. In medicinal chemistry, these derivatives have demonstrated potent anticancer activities, warranting further investigation as potential therapeutics. In polymer science, its related structures provide precise control over polymerization, enabling the creation of novel materials. This guide provides the foundational technical information required for researchers to explore and expand upon the promising applications of this compound.

References

- 1. This compound, TECH synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 1H-Pyrazole-1-carbothioamide,3,5-dimethyl- Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. 3, 5-Dimethyl-1h-Pyrazole-1-Carbothioamide CAS 1124-15-8 - 1124-15-8, 3 5-Dimethyl-1h-Pyrazole-1-Carbothioamide | Made-in-China.com [m.made-in-china.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. eurekaselect.com [eurekaselect.com]

- 14. Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No: 1124-15-8). A critical synthon in medicinal chemistry, this pyrazole derivative serves as a foundational scaffold for the development of novel therapeutic agents. This document consolidates crystallographic and spectroscopic data, outlines detailed experimental protocols for its synthesis, and explores its applications in drug discovery and polymer science. All quantitative data is presented in structured tables for clarity, and key structural features are visualized using molecular diagrams.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups at positions 3 and 5, and a carbothioamide group at position 1. The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the pyrazole nitrogen atoms and the sulfur atom) makes it a valuable building block for creating molecules with specific biological interactions.

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1124-15-8 | [1] |

| Molecular Formula | C₆H₉N₃S | [2] |

| Molecular Weight | 155.22 g/mol | [2] |

| Appearance | White crystalline product | [2] |

| Melting Point | 160 °C | [2] |

| SMILES | CC1=CC(=NN1C(=S)N)C | [1] |

| Synonyms | 3,5-dimethylpyrazole-1-thiocarboxamide, 3,5-Dimethylpyrazole-1-carbothioic acid amide | [2][3] |

Molecular Geometry and Crystallography

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction.[2][3][4] The analysis reveals a largely planar pyrazole ring. The thioamide group exhibits a slight dihedral angle with respect to the pyrazole ring, measured at 8° and 12° for the two crystallographically independent molecules found within the unit cell.[3]

Key structural features from the crystallographic data include:

-

Planar Heterocycle: The five-membered pyrazole ring is essentially planar.

-

Thioamide Conformation: The C=S bond length is approximately 1.650 Å to 1.682 Å.[4]

-

Intermolecular Interactions: The crystal packing is stabilized by intermolecular hydrogen bonds, notably N-H···S interactions, which form a layered structure.[3] Additionally, face-to-face π–π stacking interactions are observed between centrosymmetrically related molecules.[3]

A diagram of the molecular structure is presented below.

Caption: 2D structure of this compound.

Spectroscopic Data

The structure of this compound is further confirmed by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides distinct signals for the methyl groups, the pyrazole ring proton, and the amine protons.

| ¹H NMR Data (CDCl₃) | |

| Chemical Shift (δ ppm) | Assignment & Multiplicity |

| 2.18 | Singlet, 3H (Methyl group) |

| 2.73 | Singlet, 3H (Methyl group) |

| 5.99 | Singlet, 1H (Pyrazole C4-H) |

| 7.26 | Broad Singlet, 1H (NH₂, D₂O exchangeable) |

| 8.62 | Broad Singlet, 1H (NH₂, D₂O exchangeable) |

| Data sourced from Chawla et al. (2007).[2] |

| ¹³C NMR Data (DMSO-d₆) | |

| Chemical Shift (δ ppm) | Assignment |

| 13.31, 13.63 | C₃-CH₃, C₅-CH₃ |

| 110.99 | C₄ |

| 142.08 | C₅ |

| 152.91 | C₃ |

| 185.83 | C=S |

| Data is inferred from closely related structures and may vary slightly.[5] |

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands corresponding to its functional groups.

| IR Spectroscopy Data (KBr, cm⁻¹) | |

| Wavenumber (ν) | Assignment |

| 3386, 3242, 3153 | N-H stretching vibrations of the -NH₂ group |

| 1598, 1571 | C=C and C=N stretching of the pyrazole ring, and N-H bending |

| 800 | C=S stretching vibration |

| Data sourced from Chawla et al. (2007).[2] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 155.22 g/mol .

Experimental Protocols

Synthesis of this compound

The most common and efficient synthesis involves the condensation reaction between acetylacetone and thiosemicarbazide.[2][3]

Caption: Workflow for the synthesis of the title compound.

Protocol:

-

Reagents:

-

Thiosemicarbazide (tsc) (0.92 g, 10 mmol)

-

Acetylacetone (0.51 mL, 5.0 mmol)

-

Hydrochloric acid (2 M, 10 mL)

-

Methanol (10 mL)

-

-

Procedure:

-

Prepare a hot solution of thiosemicarbazide (0.92 g) in dilute hydrochloric acid (10 mL).

-

In a separate flask, prepare a solution of acetylacetone (0.51 mL) in methanol (10 mL).

-

Slowly add the hot thiosemicarbazide solution to the methanolic solution of acetylacetone with continuous stirring.

-

Allow the reaction to proceed at room temperature. A white crystalline product will precipitate out of the solution.

-

Collect the product by filtration, wash with cold water, and dry.

-

-

Yield: This procedure typically affords the product in high yield (approximately 40-85%).[2]

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of more complex molecules with a wide range of pharmacological activities.[6] Its pyrazole-thiosemicarbazone scaffold is a "privileged structure" in medicinal chemistry.

-

Neuroprotective Agents: Derivatives of this compound have been investigated as multi-target ligands for complex diseases such as Alzheimer's. They have shown potential for inhibiting enzymes like acetylcholinesterase (AChE) and BACE1 and have demonstrated neuroprotective effects against beta-amyloid-induced toxicity.[3]

-

Anticancer and Anti-inflammatory Agents: The pyrazole nucleus is a core component of numerous anti-inflammatory and anticancer drugs.[5][7] This synthon is used to create novel heterocyclic systems that are evaluated for cytotoxic activity against various cancer cell lines and for their potential to inhibit inflammatory pathways.[5][8]

-

Antimicrobial Agents: The scaffold is used to synthesize a variety of sulfur- and nitrogen-containing heterocycles, such as 1,3-thiazoline derivatives, which are screened for antibacterial and antifungal properties.[3][9]

-

Polymer Science: In materials science, derivatives such as 3,5-dimethyl-1H-pyrazole-1-carbodithioates act as highly efficient reversible addition-fragmentation chain transfer (RAFT) agents, enabling controlled polymerization for the synthesis of advanced block copolymers.[3]

Conclusion

This compound is a well-characterized and synthetically accessible molecule of significant interest to the scientific community. Its defined molecular structure, confirmed by X-ray crystallography and various spectroscopic methods, combined with its utility as a versatile building block, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and materials science. This guide serves as a centralized resource for researchers seeking to understand and utilize this valuable compound.

References

- 1. This compound | 1124-15-8 | BAA12415 [biosynth.com]

- 2. mathnet.ru [mathnet.ru]

- 3. This compound|CAS 1124-15-8 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. One moment, please... [nanobioletters.com]

Spectroscopic and Synthetic Profile of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data currently available for the heterocyclic compound 3,5-Dimethyl-1H-pyrazole-1-carbothioamide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by consolidating its known synthetic route and spectral characteristics.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound confirms its molecular weight and provides insights into its fragmentation pattern under electron ionization.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₉N₃S |

| Molecular Weight | 155.22 g/mol |

| Major Fragment (m/z) | 155 (M⁺) |

A graphical representation of the mass spectrum can be found in specialized databases.

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is the condensation reaction between acetylacetone and thiosemicarbazide. This method is reported to be efficient, with yields as high as 85%.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide and acetylacetone in a 1:1 molar ratio in a suitable solvent such as water or ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid, such as hydrochloric acid, to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature (approximately 20°C) for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

General Protocol for Spectroscopic Analysis

To obtain a complete spectroscopic profile of the synthesized this compound, the following standard laboratory procedures can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a sample of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy:

-

FTIR Analysis: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS):

-

EI-MS: Introduce a small amount of the sample into a mass spectrometer with an electron ionization (EI) source to obtain the mass spectrum and fragmentation pattern.

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthesis methodology, experimental protocols, and quantitative data to facilitate its preparation and further investigation in a laboratory setting.

Core Synthesis Pathway: Condensation of Acetylacetone and Thiosemicarbazide

The most direct and widely reported method for the synthesis of this compound is the acid-catalyzed condensation reaction between acetylacetone (2,4-pentanedione) and thiosemicarbazide.[1][2] This reaction proceeds via a cyclization mechanism to form the stable pyrazole ring system with the desired carbothioamide substituent at the N1 position.

The overall reaction can be summarized as follows:

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis route.

| Parameter | Value | Reference(s) |

| Yield | 85% | [1] |

| Reaction Temperature | 20°C | [1] |

| Reaction Time | 5 hours | [1] |

| Catalyst | Hydrogen Chloride (HCl) | [1] |

| Solvent | Water | [1] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on literature findings for the preparation of this compound.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Thiosemicarbazide

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiosemicarbazide in distilled water.

-

Acidification: To this solution, slowly add a catalytic amount of concentrated hydrochloric acid while stirring.

-

Addition of Acetylacetone: Add acetylacetone dropwise to the acidified solution of thiosemicarbazide.

-

Reaction: Stir the reaction mixture at 20°C for 5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, a precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and acid.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Drying: Dry the purified crystals under vacuum.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The crystal structure can be further confirmed by X-ray diffraction.[2]

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis, purification, and characterization of this compound.

References

3,5-Dimethyl-1H-pyrazole-1-carbothioamide literature review

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide and Its Derivatives

Introduction

This compound (CAS No: 1124-15-8) is a heterocyclic compound featuring a pyrazole ring functionalized with two methyl groups and a carbothioamide moiety.[1] This scaffold is a significant building block in medicinal chemistry and materials science due to its versatile chemical reactivity and wide range of biological activities.[2] Pyrazole-1-carbothioamide derivatives have demonstrated potent anticancer, antimicrobial, antifungal, anti-inflammatory, and enzyme-inhibiting properties, making them a subject of intensive research for the development of novel therapeutic agents.[2][3][4][5] This document provides a comprehensive review of the synthesis, experimental protocols, biological activities, and mechanisms of action associated with this compound and its related structures.

Synthesis and Characterization

The synthesis of pyrazole-1-carbothioamide derivatives is primarily achieved through cyclocondensation reactions. The specific synthesis of this compound involves the reaction of acetylacetone with thiosemicarbazide.[6][7] A more general and widely used approach for related derivatives involves the reaction of chalcones (α,β-unsaturated ketones) with thiosemicarbazide in the presence of a base or an acid catalyst.[3][5][8]

General Synthesis Workflow

Caption: General synthetic routes to pyrazole-1-carbothioamides.

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetylacetone [6][7]

-

Thiosemicarbazide is dissolved in an aqueous solution containing hydrogen chloride.

-

Acetylacetone is added to the solution.

-

The reaction mixture is stirred at 20°C for approximately 5 hours.

-

The resulting precipitate is filtered, washed, and dried to yield this compound. The reported yield is around 85%.[6]

Protocol 2: Synthesis of 3,5-Disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamides from Chalcones [5][8]

-

A solution of the appropriate chalcone derivative (1 mmol) is prepared in absolute ethanol (10 mL).

-

Thiosemicarbazide (1.5 mmol) is added to the solution, followed by an aqueous solution of a base (e.g., 40% NaOH, 1 mL).

-

The mixture is heated under reflux for a period ranging from 4 to 12 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3][9]

-

After completion, the reaction mixture is cooled and poured into crushed ice.

-

The formed precipitate is filtered, washed with distilled water, dried, and recrystallized from ethanol to obtain the pure product.[8]

Characterization: The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry.[8][9] Purity is often assessed by elemental analysis or High-Performance Liquid Chromatography (HPLC).[3]

Biological Activities and Efficacy

Derivatives of this compound exhibit a broad spectrum of biological activities. The quantitative data for these activities are summarized below.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole-1-carbothioamide derivatives against various human cancer cell lines.[3][10] The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[11][12][13]

Table 1: Anticancer Activity (IC₅₀ Values) of Pyrazole-1-carbothioamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazoline Derivative 3a | A549 (Lung) | 13.49 ± 0.17 | [3] |

| Pyrazoline Derivative 3a | HeLa (Cervical) | 17.52 ± 0.09 | [3] |

| Pyrazoline Derivative 3h | A549 (Lung) | 22.54 ± 0.25 | [3] |

| Pyrazoline Derivative 3h | HeLa (Cervical) | 24.14 ± 0.86 | [3] |

| 1,3,4-Thiadiazine Derivative 17 | HepG2 (Liver) | 5.35 | [11][12][13][14] |

| 1,3,4-Thiadiazine Derivative 17 | A549 (Lung) | 8.74 | [11][12][13][14] |

| Pyrazole Nucleoside 4b | MCF-7 (Breast) | 8.5 ± 0.72 (µg/mL) | [15] |

| Pyrazole Nucleoside 4b | HepG2 (Liver) | 9.4 ± 0.84 (µg/mL) | [15] |

| Pyrazole Nucleoside 4b | HCT-116 (Colon) | 11.7 ± 0.89 (µg/mL) |[15] |

Experimental Protocol 3: MTT Assay for Cytotoxicity [12][15]

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).

-

After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial and Antifungal Activity

The carbothioamide moiety is crucial for the antimicrobial and antifungal properties of these compounds. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).[5][16][17]

Table 2: Antimicrobial Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative 5c | S. aureus | 10 | [5] |

| Derivative 5c | E. coli | 10 | [5] |

| Derivative 5c | B. subtilis | 15 | [5] |

| Derivative 5a | S. aureus | 15 | [5] |

| Derivative 5a | E. coli | 15 | [5] |

| Pyrazole 1b | A. baumannii (MDR) | 512 | [18] |

| Pyrazole 1d | A. baumannii (MDR) | 512 |[18] |

Table 3: Antifungal Activity (MIC Values) of Pyrazole-1-carbothioamide Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazolone Derivative A7 | C. glabrata | 0.00012 | [19] |

| Pyrazolone Derivative A7 | C. neoformans | 0.00012 | [19] |

| Derivative 5c | A. niger | 15 | [5] |

| Derivative 5b | A. flavus | 15 | [5] |

| Derivative 5b | A. niger | 20 | [5] |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. albicans | 62.5 | [17] |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | C. tropicalis | 125 |[17] |

Experimental Protocol 4: Broth Microdilution for MIC Determination [18]

-

A serial two-fold dilution of the test compounds is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

A standardized inoculum of the target microorganism is added to each well.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition

Certain derivatives have been identified as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases, including neurodegenerative disorders and inflammation.[2][20]

Table 4: Enzyme Inhibition (IC₅₀ Values) of Pyrazole-1-carboxamidine (PCA) Derivatives

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS | 0.2 | [20] |

| 1H-Pyrazole-1-carboxamidine (PCA) | eNOS | 0.2 | [20] |

| 1H-Pyrazole-1-carboxamidine (PCA) | nNOS | 0.2 | [20] |

| 4-methyl-PCA | iNOS | 2.4 | [20] |

| 3-methyl-PCA | iNOS | 5.0 |[20] |

Mechanisms of Action

The diverse biological activities of pyrazole-1-carbothioamides stem from multiple mechanisms of action. In silico molecular docking studies are often employed to predict the binding interactions between these compounds and their biological targets.[4][15]

Biological Screening and MOA Workflow

Caption: Workflow for biological evaluation and mechanism of action studies.

-

Anticancer Mechanism: Some pyrazoline derivatives have been shown to interact with DNA through non-covalent binding, which may be responsible for their anticancer activity.[3] Another proposed mechanism involves the induction of apoptosis and the inhibition of protein kinases that are crucial for cancer cell proliferation.[10][21]

-

Antifungal Mechanism: A novel mechanism was identified for a pyrazolone-carbothioamide derivative, which was found to disrupt the iron homeostasis in fungal cells. This disruption leads to oxidative stress damage by accumulating reactive oxygen species (ROS) and lipid peroxides, ultimately causing fungal cell death.[19] Other studies suggest that these compounds may interfere with the fungal cell wall or membrane.[22]

-

Enzyme Inhibition Mechanism: For nitric oxide synthase (NOS), pyrazole-1-carboxamidines act as competitive inhibitors with respect to the L-arginine substrate.[20] Molecular docking studies on other enzymes, like carbonic anhydrase, show that the sulfonamide group on some derivatives interacts directly with the Zn²⁺ ion in the active site, leading to potent inhibition.[23]

Potential Mechanisms of Action Diagram

Caption: Potential molecular mechanisms of pyrazole-1-carbothioamides.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of heterocyclic compounds. Their straightforward synthesis, coupled with a wide array of potent biological activities, positions them as valuable leads in drug discovery and development. The research highlights significant potential in creating novel anticancer, antifungal, and antibacterial agents. Future work will likely focus on optimizing the structure-activity relationships to enhance efficacy and selectivity, as well as further elucidating their precise mechanisms of action to develop targeted therapeutic strategies.

References

- 1. This compound | CAS 1124-15-8 [matrix-fine-chemicals.com]

- 2. This compound|CAS 1124-15-8 [benchchem.com]

- 3. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. This compound, TECH synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. scispace.com [scispace.com]

- 10. srrjournals.com [srrjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of the antifungal activity of 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide for use in the oral environment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its core structure, integrating a pyrazole ring with a carbothioamide moiety, serves as a key scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on experimental protocols, quantitative data, and logical workflows relevant to researchers in drug development.

Introduction and Historical Context

The synthesis of pyrazoles through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a foundational reaction in heterocyclic chemistry, first reported by Ludwig Knorr in 1883. The specific synthesis of this compound, derived from the reaction of acetylacetone with thiosemicarbazide, is a logical extension of this classical methodology. While the precise first synthesis is not definitively documented in readily available literature, systematic studies of pyrazole-1-carbothioamides and related compounds appear to have been undertaken in the mid-20th century.

Modern research continues to explore the utility of this compound as a precursor for novel therapeutic agents, including those with potential neuroprotective, antibacterial, antifungal, and anticancer properties. Its derivatives are also investigated as reversible addition-fragmentation chain transfer (RAFT) agents in polymer science.[1]

Synthesis of this compound

The primary and most widely reported method for the synthesis of this compound is the cyclocondensation reaction of acetylacetone (2,4-pentanedione) with thiosemicarbazide.

General Reaction Scheme

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration to form the stable pyrazole ring.

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

This protocol is a composite of methodologies reported in the literature, providing a reliable method for the laboratory-scale synthesis of this compound.[2]

Materials:

-

Acetylacetone (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Water or Ethanol (solvent)

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve thiosemicarbazide in the chosen solvent (water or ethanol).

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

To this stirring solution, add acetylacetone dropwise at room temperature (20°C).

-

Continue stirring the reaction mixture for approximately 5 hours. A precipitate may form during this time.

-

After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash with cold solvent.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Data

While extensive quantitative data for the core compound is not aggregated in a single source, the following table summarizes key identifiers and reported data points.

| Property | Value | Reference |

| CAS Number | 1124-15-8 | [1][2] |

| Molecular Formula | C6H9N3S | [2] |

| Molecular Weight | 155.22 g/mol | [2] |

| Appearance | Crystalline solid | General |

| Yield (Reported) | 85% | [2] |

Biological and Pharmacological Activities

The biological activity of this compound itself is not extensively documented with quantitative metrics in publicly available literature. However, this scaffold is a cornerstone in the development of a multitude of biologically active derivatives. The broader class of pyrazole-1-carbothioamides has demonstrated a wide range of pharmacological potential.

Antimicrobial and Antifungal Activity

Derivatives of pyrazole-1-carbothioamide have been investigated for their efficacy against various bacterial and fungal strains. For instance, certain substituted pyrazole carbothioamides have shown inhibitory activity against Staphylococcus aureus, Escherichia coli, and various fungal species. The core structure is considered a valuable pharmacophore in the design of new antimicrobial agents.

Anticancer Potential

Numerous studies have focused on the synthesis of this compound derivatives as potential anticancer agents. These compounds are often evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is an active area of research, with some studies suggesting multi-target inhibitory pathways.

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas, including as a synthon for developing multi-target ligands for complex diseases like Alzheimer's.[1]

Experimental Workflows and Logical Relationships

The development of new therapeutic agents based on the this compound core typically follows a structured workflow from synthesis to biological evaluation.

Caption: A typical workflow for the development of drugs based on the title compound.

Conclusion

This compound is a historically significant and synthetically accessible compound that continues to play a vital role in modern chemical research. While detailed biological data on the core molecule is limited, its importance as a scaffold for generating diverse and potent derivatives is well-established. This guide provides a foundational understanding for researchers looking to leverage this versatile compound in their drug discovery and development endeavors. Further exploration into early chemical literature may provide a more definitive timeline of its initial discovery and characterization.

References

An In-depth Technical Guide on 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide (CAS No. 1124-15-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information on structurally related pyrazole and thiourea derivatives to infer its likely physicochemical properties. Standard experimental protocols for determining solubility and assessing stability are detailed to guide researchers in generating specific data for this compound.

Introduction

This compound is a pyrazole-based compound featuring a carbothioamide functional group. The pyrazole ring is a common scaffold in many biologically active compounds, and the thiourea moiety is known to participate in various chemical reactions and biological interactions. This compound serves as a valuable precursor in the synthesis of more complex heterocyclic systems with potential applications in drug discovery and as a ligand in coordination chemistry. A thorough understanding of its solubility and stability is crucial for its effective use in research and development, including for reaction optimization, formulation development, and predicting its environmental fate.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17514-64-2 | N/A |

| Molecular Formula | C₆H₉N₃S | [1] |

| Molecular Weight | 155.22 g/mol | [1] |

| Calculated LogP | 0.59164 | [1] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Note: The CAS number 1124-15-8 is also associated with this compound in some databases.[1]

Solubility Profile

Predicted and Inferred Solubility

The calculated LogP value of 0.59164 suggests that the compound is moderately lipophilic.[1] This indicates that it is likely to have limited solubility in water and higher solubility in organic solvents. Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water. The presence of the dimethylpyrazole group and the carbothioamide moiety will influence the overall polarity and hydrogen bonding capacity of the molecule, thereby affecting its solubility.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide (DMSO), acetonitrile, acetone)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Solubility Determination:

Figure 1: Experimental workflow for determining the solubility of this compound.

Data Presentation:

The results should be summarized in a table as shown below.

Table 2: Solubility of this compound at [Temperature]

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | ||

| Methanol | ||

| Ethanol | ||

| DMSO | ||

| Acetonitrile | ||

| Acetone |

Stability Profile

General Stability Considerations for Thiourea and Pyrazole Derivatives

Specific stability data for this compound is not currently available. However, the chemical literature on thiourea and pyrazole derivatives provides insights into potential degradation pathways.

Thiourea derivatives are known to be susceptible to:

-

Oxidation: The sulfur atom in the thiourea group can be oxidized, leading to the formation of various products, including the corresponding urea derivative.

-

Hydrolysis: The carbothioamide bond can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding amine and other degradation products.

-

Photodegradation: Exposure to light, especially UV radiation, can induce degradation.

Pyrazole derivatives are generally considered to be relatively stable aromatic heterocycles. However, the substituents on the pyrazole ring can influence their stability.

Recommended Stability Testing Protocol (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods. The following protocol outlines a general approach for the forced degradation of this compound.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water, Methanol, or other suitable solvent

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Workflow for Forced Degradation Studies:

Figure 2: General workflow for forced degradation studies.

Data Presentation:

The results of the stability studies should be presented in a clear and organized manner.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagents and Conditions | Observation | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | |||

| Base Hydrolysis | 0.1 M NaOH at 60 °C | |||

| Oxidation | 3% H₂O₂ at room temp. | |||

| Thermal (Solid) | 80 °C | |||

| Thermal (Solution) | 80 °C in [Solvent] | |||

| Photostability | UV/Vis light exposure |

Signaling Pathways and Biological Interactions

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways. However, pyrazole and thiourea derivatives are known to interact with various biological targets. Further research is required to elucidate any potential biological activity and associated signaling pathways for this particular compound.

Conclusion

This technical guide has summarized the currently available, though limited, information on the solubility and stability of this compound. The provided experimental protocols offer a framework for researchers to generate the necessary quantitative data to fully characterize this compound. A comprehensive understanding of its solubility and stability will be instrumental in unlocking its full potential in various scientific and industrial applications.

References

Unlocking the Therapeutic Potential of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Potential Research Avenues for 3,5-Dimethyl-1H-pyrazole-1-carbothioamide, a Promising Heterocyclic Scaffold for Drug Discovery.

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the core research areas for this compound and its derivatives. This document summarizes the synthesis, potential biological activities, and prospective mechanisms of action, providing a solid foundation for future investigations in medicinal chemistry and pharmacology. The pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs, and the carbothioamide moiety is known to contribute to a wide range of biological effects. The strategic combination of these two functionalities in this compound presents a compelling case for its exploration as a lead compound in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward condensation reaction. A common and efficient method involves the reaction of thiosemicarbazide with acetylacetone. This reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like water or ethanol. The reaction mixture is heated to facilitate the cyclization and formation of the pyrazole ring.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Thiosemicarbazide

-

Acetylacetone (2,4-pentanedione)

-

Hydrochloric acid (concentrated)

-

Water or Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

-

-

Procedure:

-

Dissolve thiosemicarbazide in water or ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

To this stirred solution, add an equimolar amount of acetylacetone dropwise.

-

Heat the reaction mixture under reflux for a specified period (typically several hours), monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the crude product by filtration and wash with cold solvent.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

-

Potential Research Areas and Biological Activities

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyrazole-1-carbothioamide derivatives has demonstrated significant potential in several key therapeutic areas. These findings strongly suggest that the parent compound is a valuable starting point for derivatization and further investigation.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole-1-carbothioamide derivatives against a variety of cancer cell lines.[1][2][3] The mechanism of action for these compounds is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4][5]

Potential Molecular Targets and Mechanisms:

-

Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase and Carbonic Anhydrases (CAs).[6][7][8] EGFR is a key regulator of cell growth and proliferation, and its inhibition is a validated strategy in cancer therapy.[8] Carbonic anhydrases are involved in pH regulation, which is often dysregulated in tumors, making them an attractive target.[6][9]

-

Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[1]

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[1]

Table 1: Cytotoxicity of Selected Pyrazole-1-carbothioamide Derivatives against Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(4-chlorophenyl)-5-(3-bromo-4-hydroxy-5-methoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A549 (Lung) | Not specified, but noted as promising | [1] |

| 3-(4-bromo-phenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | A549 (Lung) | Not specified, but noted as promising | [1] |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 | [1] |

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxy-thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 16.02 | [1] |

| Pyrazole-benzamide derivative | HCT-116 (Colon) | 7.74 - 82.49 (µg/mL) | [1] |

| Pyrazole-benzamide derivative | MCF-7 (Breast) | 4.98 - 92.62 (µg/mL) | [1] |

| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | [3] |

| Pyrazole derivative 5b | MCF-7 (Breast) | 1.7 | [3] |

| Pyrazole derivative 5b | A549 (Lung) | 0.69 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

-

Antimicrobial Activity

Pyrazole-1-carbothioamide derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[12][13][14] The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents, and this class of compounds represents a promising starting point.

Table 2: Antimicrobial Activity of Selected Pyrazole-1-carbothioamide Derivatives

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive & Gram-negative bacteria | 62.5 - 125 | [12] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9 - 7.8 | [12] |

| Pyrazole derivative 24 | S. aureus | 16 (µg/L) | [14] |

| Pyrazole derivative 25 | S. aureus | 16 (µg/L) | [14] |

| 5a | S. aureus | 15 | [15] |

| 5c | S. aureus | 10 | [15] |

| 5a | E. coli | 15 | [15] |

| 5c | E. coli | 10 | [15] |

| 5b | A. niger | 15 | [15] |

| 5c | A. niger | 20 | [15] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][18]

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

-

96-well microtiter plates

-

Test compound

-

Standard antimicrobial agent (positive control)

-

Inoculum suspension standardized to 0.5 McFarland

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

-

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related pyrazole derivatives, several signaling pathways and molecular targets can be proposed as areas of investigation for this compound.

EGFR Signaling Pathway

As mentioned, EGFR is a key target for many anticancer pyrazole derivatives. Inhibition of EGFR can block downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.[7][8]

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases, particularly isoforms that are overexpressed in tumors like CA IX and XII, is another promising avenue of research.[6][9][19] By inhibiting these enzymes, pyrazole-1-carbothioamide derivatives could disrupt the pH balance of cancer cells, leading to their death.

Future Directions and Conclusion

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. Future research should focus on:

-

Synthesis and Biological Evaluation: The synthesis and comprehensive biological screening of this compound itself to establish a baseline of activity.

-

Structure-Activity Relationship (SAR) Studies: The systematic synthesis of a library of derivatives to explore the SAR and optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects, including target identification and validation.

-

In Vivo Studies: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. A Potent EGFR Inhibitor, N-Phenyl Pyrazoline Derivative Suppresses Aggressiveness and Cancer Stem Cell-Like Phenotype of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. meddocsonline.org [meddocsonline.org]

- 15. nanobioletters.com [nanobioletters.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: One-Pot Synthesis of 3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Introduction

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, incorporating both a pyrazole ring and a carbothioamide functional group, makes it a versatile precursor for the synthesis of more complex molecules, including various sulfur and nitrogen-containing heterocycles. Derivatives of pyrazole-1-carbothioamide have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document outlines a detailed protocol for a one-pot synthesis of this compound, designed for researchers in drug discovery and chemical synthesis.

Principle of the Method

The synthesis is achieved through a sequential one-pot reaction. Initially, 3,5-dimethylpyrazole is formed in situ by the condensation of acetylacetone with hydrazine hydrate. Subsequently, without isolation of the intermediate, the pyrazole reacts with an in situ generated isothiocyanic acid to yield the final product, this compound. This one-pot approach offers advantages in terms of efficiency, reduced waste, and simplified experimental setup compared to multi-step procedures.

Applications

-

Medicinal Chemistry Synthon: This compound serves as a key intermediate for the synthesis of novel therapeutic agents. The pyrazole-carbothioamide scaffold is a privileged structure in drug discovery, with derivatives being investigated for a range of pharmacological activities.

-

Heterocyclic Synthesis: It is a crucial starting material for the preparation of various fused heterocyclic systems, such as pyrazolo[1,5-c][1][2][3]thiadiazines and thiazole derivatives, which are of interest for their potential biological activities.

-

Agrochemical Research: Pyrazole derivatives are widely used in the agrochemical industry. This compound can be a precursor for the development of new herbicides, fungicides, and insecticides.

Experimental Protocol: One-Pot Synthesis of this compound

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Acetylacetone (2,4-pentanedione) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Hydrazine hydrate (64-65% N₂H₄) | Reagent Grade | Sigma-Aldrich |

| Potassium thiocyanate | ACS Reagent, ≥99% | Sigma-Aldrich |

| Hydrochloric acid, concentrated | ACS Reagent, 37% | Fisher Scientific |

| Ethanol (200 proof) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Diethyl ether | ACS Reagent | Fisher Scientific |

| Saturated sodium bicarbonate solution | Laboratory prepared | - |

| Anhydrous magnesium sulfate | Laboratory Grade | - |

Instrumentation

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR Spectrometer

-

¹H NMR Spectrometer

Procedure

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

-

Formation of 3,5-Dimethylpyrazole (in situ):

-

To the flask, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

-

Begin stirring and allow the solution to cool to 0-5 °C.

-

Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

-

-

Formation of Carbothioamide:

-

In a separate beaker, dissolve potassium thiocyanate (9.72 g, 0.1 mol) in 20 mL of water.

-

Cool the reaction flask back to 0-5 °C in an ice bath.

-

Slowly add the potassium thiocyanate solution to the reaction mixture.

-

Add concentrated hydrochloric acid (8.3 mL, 0.1 mol) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water.

-

A solid precipitate should form. If not, stir the solution vigorously for 30 minutes.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

To neutralize any remaining acid, wash the solid with a small amount of cold, saturated sodium bicarbonate solution, followed by another wash with cold water.

-

Dry the crude product in a vacuum oven at 50 °C.

-

Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white to off-white crystalline solid.

-

Characterization Data (Expected)

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% |

| Melting Point | 145-148 °C |